![molecular formula C17H17F3N6OS B2986449 4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034421-79-7](/img/structure/B2986449.png)
4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrole ring, a thiazole ring, a triazole ring, and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps to introduce each of the functional groups. For example, the trifluoromethyl group can be introduced by various methods such as treatment with sulfur tetrafluoride .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For example, the trifluoromethyl group is known to have a significant electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group can affect the solubility of molecules .科学的研究の応用
Synthesis and Characterization Research efforts have been dedicated to the synthesis of novel heterocyclic compounds, including thiazolo, triazolo, and pyrimidine derivatives, showcasing methodologies for creating complex organic structures. Studies such as those by Chattopadhyay et al. (2010) and Balandis et al. (2019) highlight the synthesis of thiazolo[5,4-d]pyrimidines and pyrrolidinone derivatives, respectively, indicating a keen interest in developing new synthetic routes for potential therapeutic agents (Chattopadhyay et al., 2010) (Balandis et al., 2019).
Biological Activities The exploration of biological activities is a significant focus, with compounds being evaluated for antibacterial, antifungal, and insecticidal properties. For instance, compounds synthesized in studies by Patel et al. (2015) and Abdelhamid et al. (2007) were tested for their antimicrobial efficacy, showing potential as new agents against various bacterial and fungal strains (Patel et al., 2015) (Abdelhamid et al., 2007). Additionally, compounds targeting specific agricultural pests have been synthesized and evaluated, indicating the potential for developing novel insecticidal agents (Soliman et al., 2020).
Mechanism of Action and Computational Studies Some studies extend beyond synthesis and biological evaluation to include computational analyses aimed at understanding the molecular interactions underlying the observed biological activities. For example, Wang et al. (2019) performed molecular docking studies to elucidate the antidepressant activity of synthesized compounds, providing valuable insights into their potential mechanisms of action (Wang et al., 2019).
将来の方向性
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6OS/c1-10-14(28-16(22-10)25-6-2-3-7-25)15(27)21-8-13-24-23-12-5-4-11(9-26(12)13)17(18,19)20/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNEDOMPCKPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

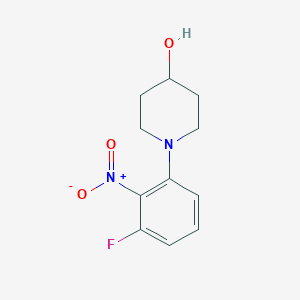
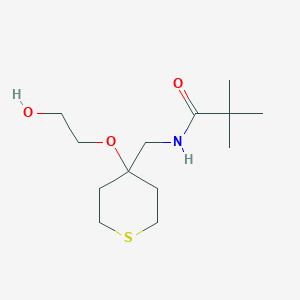
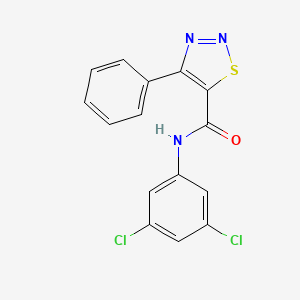

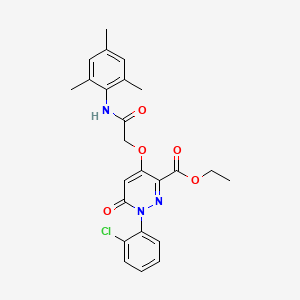
![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

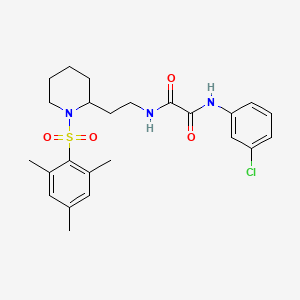
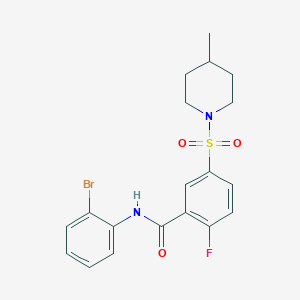
![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)
![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)
![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)